(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-benzylcarboxamide (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-benzylcarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16295606
InChI: InChI=1S/C20H17N5O2/c1-24-17(21)14(19(26)22-12-13-7-3-2-4-8-13)11-15-18(24)23-16-9-5-6-10-25(16)20(15)27/h2-11,21H,12H2,1H3,(H,22,26)
SMILES:
Molecular Formula: C20H17N5O2
Molecular Weight: 359.4 g/mol

(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-benzylcarboxamide

CAS No.:

Cat. No.: VC16295606

Molecular Formula: C20H17N5O2

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-benzylcarboxamide -

Specification

Molecular Formula C20H17N5O2
Molecular Weight 359.4 g/mol
IUPAC Name N-benzyl-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C20H17N5O2/c1-24-17(21)14(19(26)22-12-13-7-3-2-4-8-13)11-15-18(24)23-16-9-5-6-10-25(16)20(15)27/h2-11,21H,12H2,1H3,(H,22,26)
Standard InChI Key MNBJUXRPFAIMNC-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Introduction

(2-Imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-benzylcarboxamide is a complex heterocyclic compound with significant potential in medicinal chemistry. This molecule belongs to the class of nitrogen-containing heterocycles, which are widely studied for their diverse biological activities. The compound is characterized by its fused ring structure and functional groups, including imino and oxo functionalities, which contribute to its chemical reactivity and potential pharmacological applications.

Synthesis

The synthesis of (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-benzylcarboxamide typically involves multi-step reactions. A representative method includes:

  • Starting Materials: The synthesis begins with 1,6-diaminopyridines as precursors.

  • Reaction Conditions: Acylating agents are used under specific conditions (e.g., methanesulfonic acid in methanol under reflux).

  • Cyclization: Condensation and cyclization reactions form the fused heterocyclic rings.

  • Purification: Final products are purified using techniques such as thin-layer chromatography (TLC) or spectroscopic methods like NMR or IR spectroscopy.

Mechanism of Action

The compound's mechanism of action is hypothesized to involve interactions with biological targets such as enzymes or receptors. The imino and oxo functionalities play a critical role in binding to these targets, potentially modulating their activity and influencing cellular processes. This interaction may lead to therapeutic effects in areas such as enzyme inhibition or receptor modulation.

Applications in Research and Medicine

Due to its structural complexity and functional versatility, this compound has several potential applications:

Medicinal Chemistry

  • Drug Discovery: The fused heterocyclic structure makes it a candidate for exploring new pharmacological activities.

  • Enzyme Inhibition: Potential to act as an inhibitor for enzymes involved in disease pathways.

Pharmacological Potential

The compound's structural similarity to other bioactive molecules suggests possible roles as:

  • Calcium channel blockers

  • Antihypertensive agents

  • Anti-inflammatory drugs

Scientific Research

The compound is valuable for studying structure-activity relationships (SAR) due to its diverse functional groups.

Analytical Techniques for Characterization

To confirm the structure and purity of the compound, the following methods are commonly employed:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and purity .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with similar heterocyclic molecules:

Feature(2-Imino...) CompoundRelated Pyridopyrimidines
Ring SystemPyridine + PyrimidineSimilar
Functional GroupsImino, OxoVaries
Biological ActivityEnzyme inhibition potentialAnticancer, antimicrobial activities
Synthesis ComplexityMulti-stepMulti-step

Limitations and Future Directions

While promising, the compound requires further investigation:

  • Toxicity Studies: Detailed studies on safety profiles are necessary.

  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) is critical.

  • Structure Optimization: Modifications could enhance activity or reduce side effects.

Future research should focus on exploring its full pharmacological potential through in vitro and in vivo studies.

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